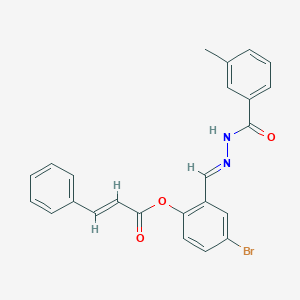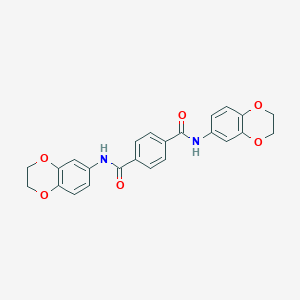![molecular formula C25H20Cl2N8OS B515369 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B515369.png)
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methylbenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-methylbenzylidene)acetohydrazide is a complex organic compound that features a combination of benzotriazole, triazole, and hydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-methylbenzylidene)acetohydrazide typically involves multiple steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of benzotriazole with an appropriate alkylating agent.
Triazole Ring Formation: The benzotriazole derivative is then reacted with a dichlorophenyl compound to form the triazole ring.
Hydrazide Formation: The triazole compound is further reacted with hydrazine to form the hydrazide group.
Final Coupling: The final step involves the coupling of the hydrazide with a benzylidene compound under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial activity against a range of pathogens.
Anticancer Research: The compound’s ability to interact with biological macromolecules makes it a candidate for anticancer drug development.
Industry
Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in metal protection.
Dye and Pigment Production: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-1,2,3-benzotriazol-1-yl)-N’-(2-methoxybenzylidene)propanohydrazide
- 2-benzotriazol-1-yl-acetic acid (3-phenyl-allylidene)-hydrazide
- 1-(2-(1H-1,2,3-benzotriazol-1-ylmethoxy)phenyl)ethanone
Uniqueness
The uniqueness of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-methylbenzylidene)acetohydrazide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structural complexity allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C25H20Cl2N8OS |
|---|---|
Poids moléculaire |
551.4g/mol |
Nom IUPAC |
2-[[5-(benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H20Cl2N8OS/c1-16-6-8-17(9-7-16)13-28-31-24(36)15-37-25-32-30-23(35(25)21-11-10-18(26)12-19(21)27)14-34-22-5-3-2-4-20(22)29-33-34/h2-13H,14-15H2,1H3,(H,31,36)/b28-13+ |
Clé InChI |
ZTJBJBLNVYMRDM-XODNFHPESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)CN4C5=CC=CC=C5N=N4 |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)CN4C5=CC=CC=C5N=N4 |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)CN4C5=CC=CC=C5N=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-7,8-dihydro-3H-pyrrolo[2,1-f]purin-4(6H)-one](/img/structure/B515287.png)

![3-(9-{2-[(3-fluorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid](/img/structure/B515291.png)
![[2-(1,3-benzodioxol-5-yl)-7-methyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B515293.png)
![N-(2-chlorobenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B515295.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide](/img/structure/B515296.png)
![1,3,5,8,8-pentamethyl-4,5,6,7,7a,8-hexahydro-3bH-indeno[1,2-c]thiophene](/img/structure/B515297.png)

![2,3,4,5,6-pentafluoro-N-{2-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}benzamide](/img/structure/B515304.png)
![N'-[1-(5-methyl-2-thienyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B515305.png)

![2-(4-chloro-2-methylphenoxy)-N'-[1-(5-ethyl-2-thienyl)ethylidene]propanohydrazide](/img/structure/B515307.png)
![Ethyl 4-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate](/img/structure/B515308.png)
![2-(4-chlorophenyl)-N-(3-{[(4-chlorophenyl)acetyl]amino}-2,2-dimethylpropyl)acetamide](/img/structure/B515311.png)
